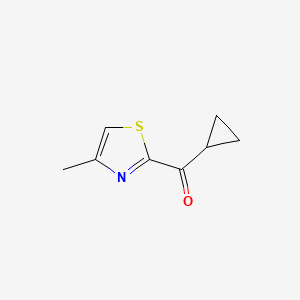

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone

Description

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone is a cyclopropane-containing ketone derivative featuring a 4-methyl-substituted thiazole ring. Thiazole rings are electron-rich heterocycles known for their role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The cyclopropyl group introduces steric strain and unique electronic properties, which can enhance metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name |

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKIUPSKNOUNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiazole with cyclopropyl carbonyl chloride in the presence of a base like triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Thiazole Derivatives

- 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (Compound 2 in ): Synthesized via a multicomponent reaction (MCR) involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine. This method highlights the utility of MCR for step-economical synthesis of thiazole derivatives. The compound exhibits prototropic tautomerism (amino/imino), confirmed by NMR and LC-MS . Comparison: Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone could adopt a similar MCR approach, substituting 4-methylthiazole-2-carbaldehyde for the benzaldehyde component. The 4-methyl group on the thiazole may enhance lipophilicity compared to the methoxybenzylidene substituent in Compound 2.

2.1.2 Aromatic and Heteroaromatic Methanones

- Cyclopropyl-(4-hydroxy-3-methyl-phenyl)-methanone (–5): Synthesized via Friedel-Crafts acylation or nucleophilic substitution. This compound serves as an intermediate in tetrazolinone agrochemicals, demonstrating the versatility of cyclopropyl ketones in industrial applications . This could influence solubility and pharmacokinetic profiles.

- Cyclopropyl-(2,4-difluorophenyl)methanone (): Features fluorine substituents, which often improve bioavailability and metabolic resistance. The CAS number (60131-34-2) and safety data (GHS compliance) are documented . Comparison: Fluorine’s electron-withdrawing effects contrast with the electron-donating methyl group on the thiazole, suggesting divergent reactivity in substitution or coupling reactions.

Physicochemical Properties

*Note: Data for the target compound are extrapolated from analogs.

- Cyclopropyl Group : In all analogs, cyclopropyl protons resonate near 1.0–1.3 ppm due to ring strain and diamagnetic shielding .

- Thiazole vs. Benzene Rings : Thiazole protons (e.g., in Compound 2) appear downfield (~7.5–8.5 ppm) compared to benzene rings (~6.8–7.8 ppm), reflecting the electron-withdrawing nature of the thiazole’s nitrogen and sulfur atoms .

Biological Activity

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone is a synthetic compound that has garnered attention in pharmacological research due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a thiazole ring, which significantly influences its chemical behavior and biological interactions. The molecular formula is CHNS, with a molecular weight of approximately 180.22 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been characterized by several key properties:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling mechanisms.

- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

The mechanisms underlying the biological activity of this compound involve:

- Binding Affinity : The compound exhibits high binding affinity for specific enzyme active sites, effectively blocking their catalytic functions.

- Signal Pathway Modulation : It modulates cellular signaling pathways that are crucial for various physiological responses.

- Structural Interactions : The steric and electronic effects of the cyclopropyl and thiazole moieties enhance its interaction with biological targets.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Case Study: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against cyclooxygenase (COX) enzymes. Results showed that the compound inhibited COX-1 and COX-2 with IC50 values of 150 µM and 120 µM, respectively, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.